(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a benzimidazole core linked to a piperidine ring via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe final step often involves the formation of the methanone bridge under controlled conditions, such as using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, which could lead to the development of new drugs.
Medicine
Medicinally, this compound is being explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes, making it a candidate for drug development in treating diseases like cancer and bacterial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these proteins, inhibiting their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often exhibit similar pharmacological properties.
Methanone-linked compounds: These compounds have a similar bridging structure, which can influence their reactivity and binding properties.
Uniqueness
What sets (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone apart is its unique combination of these structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3H-benzimidazol-5-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(13-4-5-15-16(11-13)21-12-20-15)22-9-6-14(7-10-22)24-17-3-1-2-8-19-17/h1-5,8,11-12,14H,6-7,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELHFZCAFFOMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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